

A Versatile Reagent: Unveiling the Synthetic Applications of 2-Formylphenylboronic Acid

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Compound of Interest

Compound Name: **2-Formylphenylboronic acid**

Cat. No.: **B151174**

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For researchers, scientists, and professionals in drug development, **2-formylphenylboronic acid** has emerged as a powerful and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde and a boronic acid moiety in an ortho relationship, enables a diverse range of transformations, particularly in the construction of novel heterocyclic scaffolds and complex amine derivatives. This guide provides a comparative overview of its key applications, supported by experimental data, detailed protocols, and mechanistic insights.

At the Forefront of Heterocycle Synthesis

2-Formylphenylboronic acid is a premier starting material for the synthesis of a variety of boron-containing heterocycles, most notably azaborines and benzodiazaborines. The intramolecular proximity of the formyl and boronic acid groups facilitates cyclization reactions with various nitrogen-containing nucleophiles.

Azaborines: Boron-Containing Benzene Analogs

The condensation of **2-formylphenylboronic acid** and its derivatives with activated glycine analogs provides a direct route to substituted 1,2-azaborines, which are isosteres of naphthalenes with interesting photophysical and electronic properties.

A comparative study on the synthesis of various substituted methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates highlights the influence of substituents on the aromatic ring of **2-formylphenylboronic acid** on the reaction yield.^[1]

2-Formylphenylboronic Acid Derivative	Product	Yield (%) ^[1]
Unsubstituted	1	75
4-Methyl	2	68
4-Methoxy	3	82
4-Fluoro	4	71
4-Chloro	5	65

Experimental Protocol: General method for the synthesis of substituted methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates^[1]

In an oven-dried flask, N-Cbz- α -phosphonoglycine trimethyl ester (1 equivalent) is stirred with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents) in 5 mL of dry acetonitrile (MeCN) for 30 minutes under a nitrogen atmosphere. A solution of the respective **2-formylphenylboronic acid** derivative (1.2 equivalents) in dry MeCN is then added, and the reaction is continued for 3 hours. The MeCN is removed in vacuo, and the residue is dissolved in 50 mL of dichloromethane (DCM). The organic layer is washed once with 1M HCl (10 mL) and three times with water (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Benzodiazaborines: Privileged Scaffolds in Medicinal Chemistry

The reaction of **2-formylphenylboronic acid** with hydrazines is a standard and efficient method for the preparation of 2,3,1-benzodiazaborines.^[2] These heterocycles are of significant interest due to their structural similarity to isoquinolines and their potential biological activities.

The following table summarizes the yields for the synthesis of various N-substituted benzodiazaborines from **2-formylphenylboronic acid**.

Hydrazine Derivative	Product	Yield (%)	Reference
Hydrazine hydrate	2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol	Not specified	[2]
Methylhydrazine	2-methyl-2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol	Not specified	[3]
Phenylhydrazine	2-phenyl-2,3-dihydro-1H-2,3,1-benzodiazaborin-1-ol	Not specified	[4]
Nicotinic acid hydrazide	Product of 2:1 condensation	Not specified	[4]

Experimental Protocol: Synthesis of 1,2-dihydro-1-hydroxy-2-methyl-2,3,1-benzodiazaborine[3]

A solution of **2-formylphenylboronic acid** (1.0 g, 6.67 mmol) in ethanol (20 mL) is treated with methylhydrazine (0.35 mL, 6.67 mmol). The mixture is stirred at room temperature for 2 hours, during which a white precipitate forms. The precipitate is collected by filtration, washed with cold ethanol, and dried in vacuo to afford the title compound.

A Key Player in Multicomponent Reactions: The Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a powerful three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[5] [6] **2-Formylphenylboronic acid** can effectively serve as the carbonyl component in this reaction, leading to the synthesis of a variety of complex amines and their derivatives.

While a direct, comprehensive comparison of **2-formylphenylboronic acid** with other aldehydes in the Petasis reaction is not readily available in a single study, its utility can be inferred from its successful application in various syntheses. The ortho-boronic acid group is known to activate the aldehyde and stabilize the intermediate iminium ion, often leading to high yields.

Selected Examples of the Petasis Reaction Involving **2-Formylphenylboronic Acid**:

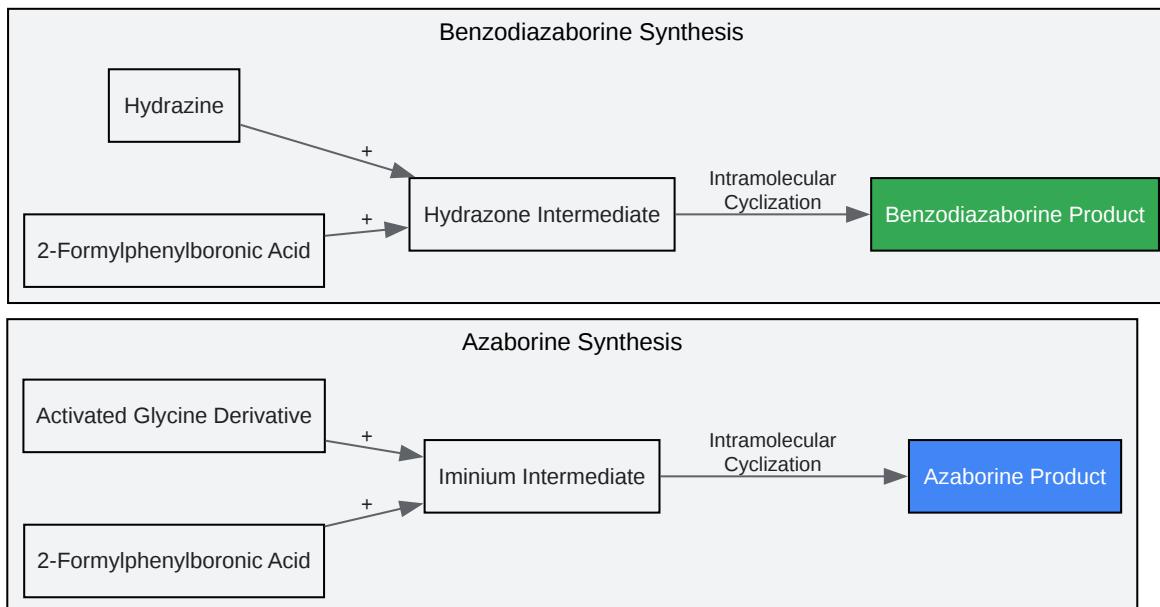
Amine	Boronic Acid	Product	Yield (%)	Reference
N-Ethylaniline	-	2-(N-ethylanilinomethyl)phenylboronic acid	Not specified	[7]
Secondary amines	Various	3-amino-substituted benzoxaboroles	Not specified	[7]

Experimental Protocol: Synthesis of 2-(arylaminomethyl)phenylboronic acid via amination-reduction[7]

A solution of **2-formylphenylboronic acid** and a secondary aromatic amine (e.g., N-ethylaniline) in a suitable solvent is stirred at room temperature. The intermediate imine is then reduced *in situ* using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding 2-(arylaminomethyl)phenylboronic acid.

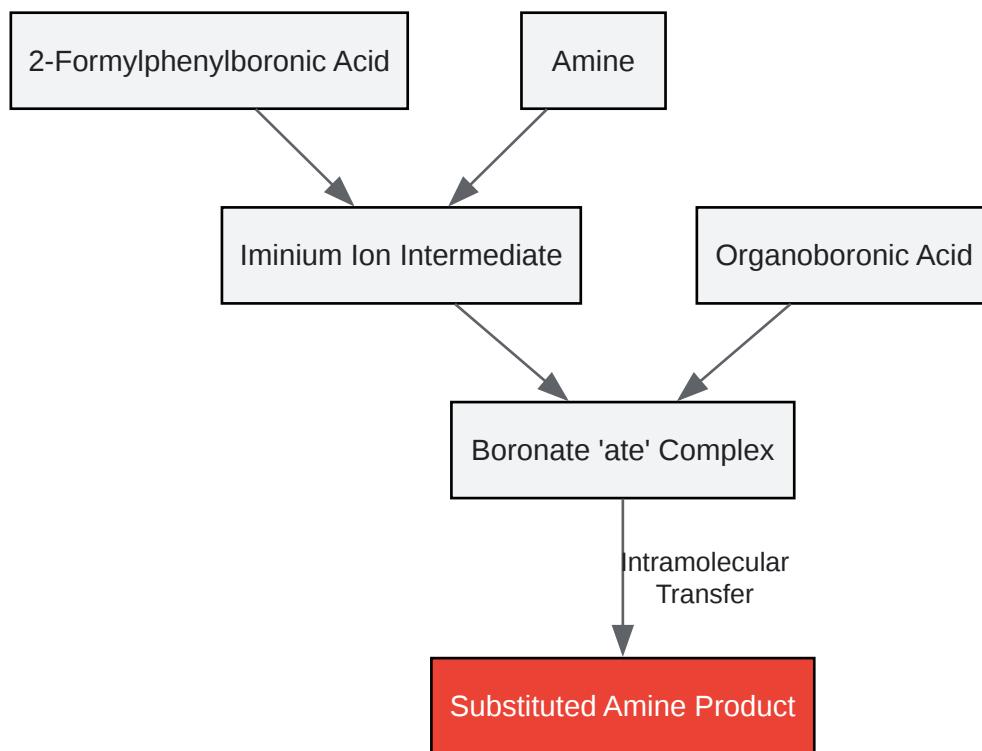
Mechanistic Pathways Visualized

To better understand the reactivity of **2-formylphenylboronic acid**, the following diagrams illustrate the key reaction mechanisms.



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Caption: General reaction schemes for the synthesis of azaborines and benzodiazaborines.



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Caption: The Petasis borono-Mannich (PBM) reaction pathway.

Conclusion

2-Formylphenylboronic acid stands out as a uniquely reactive and versatile reagent in modern organic synthesis. Its ability to readily participate in condensation and multicomponent reactions provides efficient access to a wide array of structurally diverse and medicinally relevant molecules. The presented data and protocols offer a valuable resource for researchers looking to harness the synthetic potential of this powerful building block. Further exploration of its reactivity is anticipated to unveil even more innovative applications in the fields of drug discovery, materials science, and chemical biology.

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